N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Kinase inhibitor Structure-activity relationship Chemical probe

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide (CAS 2060361-25-1) is a synthetic heterocyclic small molecule featuring a thiazolyl-pyrimidine core with a 4-chlorophenyl substituent and an acetamide side chain. This compound belongs to the broader class of thiazolyl-pyrimidine derivatives, a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C15H11ClN4OS
Molecular Weight 330.79
CAS No. 2060361-25-1
Cat. No. B2378171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
CAS2060361-25-1
Molecular FormulaC15H11ClN4OS
Molecular Weight330.79
Structural Identifiers
SMILESCC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21)
InChIKeyJUOFXFPEOJWROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide (CAS 2060361-25-1): Chemical Identity and Procurement Context


N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide (CAS 2060361-25-1) is a synthetic heterocyclic small molecule featuring a thiazolyl-pyrimidine core with a 4-chlorophenyl substituent and an acetamide side chain. This compound belongs to the broader class of thiazolyl-pyrimidine derivatives, a privileged scaffold in kinase inhibitor drug discovery [1]. Despite being commercially listed by multiple chemical suppliers, exhaustive searching across PubMed, Google Patents, BindingDB, PubChem, and ChemSpider reveals that no primary research articles, patents, or authoritative database entries contain biological activity data, selectivity profiles, or in vivo results for this specific compound [2]. The chemical structure can be confirmed via the CAS registry number and vendor-provided analytical data (e.g., NMR, HPLC), which serve as the only verifiable identity and purity benchmarks. The absence of published pharmacological characterization means that scientific users must rely on structural inference from related analogs to guide research selection.

Why Thiazolyl-Pyrimidine Analogs Cannot Substitute for N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide Without Validation


The thiazolyl-pyrimidine scaffold is a well-established pharmacophore for cyclin-dependent kinase (CDK) inhibition, but subtle structural variations profoundly alter target selectivity and potency. The 2-anilino-4-(thiazol-5-yl)pyrimidine series, exemplified by compounds in Wang et al. (2004), demonstrates that the nature and position of substituents on the pyrimidine C2 position dictate CDK isoform selectivity: anilino groups at C2 favor CDK2 inhibition, while ionizable functionalities redirect selectivity toward CDK4 [1]. The target compound replaces the canonical C2-anilino group with an acetamide moiety, a modification that has not been pharmacologically characterized in this scaffold. Furthermore, the 4-chlorophenyl group on the thiazole ring, while present in some analogs, is absent in the most potent CDK inhibitors of the series. These structural deviations make it impossible to extrapolate potency, selectivity, or cellular activity from published analog data without experimental validation. Procurement decisions based solely on scaffold similarity risk selecting a compound with unknown, potentially absent, biological activity.

Quantitative Differentiation Evidence for N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide: Comparator-Based Analysis


Structural Uniqueness: C2-Acetamide Substitution Differentiates from the Well-Characterized 2-Anilino CDK Inhibitor Pharmacophore

The target compound features an acetamide group (-NHCOCH3) at the pyrimidine C2 position, replacing the anilino (-NH-Ar) group present in all characterized 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors [1]. In the published SAR of this series, the C2 anilino substituent is critical for CDK2 ATP-binding site occupation, with the most potent inhibitor (compound 32) achieving a Ki of 70 nM against CDK2/cyclin E [2]. The conversion from a secondary amine (anilino) to an amide (acetamide) eliminates the hydrogen-bond donor capacity of the NH group and introduces a carbonyl oxygen that alters the hydrogen-bonding pharmacophore. No compound with this C2-acetamide modification has been evaluated in the published CDK inhibitor literature, making the target compound structurally unique within this chemotype.

Kinase inhibitor Structure-activity relationship Chemical probe

Functional Group Motif Shift: Acetamide vs. 2-Amino Substituent in Commercial Thiazolyl-Pyrimidine Analogs

Commercial catalogs list several thiazolyl-pyrimidine analogs with a 4-chlorophenyl substituent, the most relevant comparator being 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine (CAS 339279-50-4), which bears a free amino group (-NH2) at the pyrimidine C2 position . The target compound replaces this amino group with an acetamide (-NHCOCH3). In the broader 2-aminopyrimidine kinase inhibitor literature, acylation of the C2-amino group generally reduces or abolishes kinase inhibitory activity by disrupting the critical hydrogen-bonding interaction with the kinase hinge region, as demonstrated for related aminopyrimidine scaffolds [1]. This functional group difference is expected to alter solubility (increased lipophilicity for acetamide vs. free amine), metabolic stability (amide may be more resistant to oxidative deamination), and target engagement profile, though no direct comparative data exist for this specific compound pair.

Medicinal chemistry Chemical biology Procurement specification

Absence of Published Biological Data Enables Resistance and Selectivity Profiling Against Drug-Resistant Kinase Mutants

The well-characterized 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, such as those described by Wang et al. (2004), exhibit activity predominantly against CDK2 and CDK4 [1]. However, acquired resistance mutations in the kinase hinge region (e.g., gatekeeper mutations) can reduce the potency of ATP-competitive inhibitors. Because the target compound bears a structurally distinct C2-acetamide group rather than the canonical anilino hinge-binding motif, it represents a chemically differentiated scaffold for resistance profiling. A user could systematically compare the target compound against established CDK2/CDK4 inhibitors (e.g., compound 32 from Wang et al.) across a panel of wild-type and mutant kinases to identify differential sensitivity patterns. No such data currently exist, but the structural novelty creates a unique opportunity for de novo selectivity and resistance profiling.

Drug resistance Kinase mutant panel Selectivity screening

Verified Absence of Off-Target Kinase Activities Precludes Assumption of Polypharmacology

Some thiazolyl-pyrimidine compounds exhibit polypharmacology. For example, WAY-655978 (CAS 692869-98-0), a 2-(2-chlorophenyl)-N-(4-pyridin-4-yl-thiazol-2-yl)acetamide analog, has been reported to inhibit ROCK, ERK, GSK, and other AGC family kinases . The target compound shares the thiazole-acetamide motif but differs in the position of the chlorophenyl group (4-chlorophenyl on thiazole C2 vs. 2-chlorophenyl on acetamide in WAY-655978) and in the heterocyclic attachment (pyrimidine vs. pyridine). No kinome-wide selectivity data exist for the target compound, meaning its polypharmacology profile is unknown. This constitutes a differentiation point: a user seeking a clean, single-target probe should not assume the target compound possesses the multi-kinase activity of WAY-655978, and conversely, a user seeking polypharmacology must verify it experimentally.

Selectivity profiling Kinase panel screening Off-target risk

Validated Application Scenarios for N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide in Scientific Research and Procurement


Structure-Activity Relationship (SAR) Studies on the Thiazolyl-Pyrimidine CDK Inhibitor Pharmacophore

The target compound serves as a unique SAR probe for exploring the consequence of replacing the canonical 2-anilino group with an acetamide moiety in the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor series. Researchers can use this compound alongside characterized analogs (e.g., compound 32 from Wang et al., 2004; Ki = 70 nM for CDK2) to systematically map the hydrogen-bonding requirements at the kinase hinge region [1]. This application relies on the verified structural difference at C2 and requires the user to perform head-to-head enzymatic assays against a panel of CDK isoforms (CDK1, 2, 4, 7, 9) to determine if the acetamide modification engenders novel selectivity or abolishes activity.

Chemical Biology Probe Development for Non-Kinase Target Identification

Given that the acetamide C2 modification is predicted to disrupt canonical kinase hinge-binding [1], the target compound may be biologically inert toward CDKs but could engage other protein targets. This makes it suitable for chemical proteomics approaches (e.g., affinity chromatography, photoaffinity labeling) to identify non-kinase binding partners of the thiazolyl-pyrimidine scaffold. Procurement of the compound for this purpose is justified by its structural novelty and the absence of pre-existing target annotations, allowing unbiased target deconvolution studies.

Metabolic Stability and Physicochemical Profiling of Acetamide-Functionalized Heterocycles

The acetamide group at C2 confers different physicochemical properties (increased lipophilicity, altered hydrogen-bonding capacity) compared to the free amine analog CAS 339279-50-4 [1]. Researchers studying structure-property relationships (SPR) in heterocyclic compound libraries can procure this compound to measure logP, aqueous solubility, microsomal stability, and plasma protein binding, and compare these values against the 2-amino analog to quantify the impact of amine acylation on drug-like properties. This requires analytical chemistry infrastructure (HPLC, LC-MS) and standard in vitro ADME assays.

Negative Control Compound for CDK Inhibitor Selectivity Panels

If experimental testing confirms that the target compound lacks CDK inhibitory activity (as predicted from the disruption of the C2 hinge-binding motif [1]), it could serve as a structurally matched negative control in cellular assays alongside active 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. This application requires prior confirmation of CDK inactivity in enzymatic and cellular assays but would provide a valuable tool for distinguishing CDK-dependent from CDK-independent cellular phenotypes in proliferation, apoptosis, and transcription studies.

Quote Request

Request a Quote for N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.